
Propyl 2-propylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-propylhexanoate is an organic compound classified as an ester. Esters are typically formed by the reaction of an alcohol with a carboxylic acid. This compound is known for its distinct chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 2-propylhexanoate is synthesized through an esterification reaction. This involves the condensation of propanol with 2-propylhexanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently. The hydroxyl group from the propanol reacts with the carboxyl group from the 2-propylhexanoic acid, resulting in the formation of water and the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and distillation units are often employed to separate the ester from the reaction mixture and purify it.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-propylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into propanol and 2-propylhexanoic acid in the presence of a dilute acid or base and heat.
Oxidation: While esters are generally resistant to oxidation, under specific conditions, they can be oxidized to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanol and 2-propylhexanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Propyl 2-propylhexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of propyl 2-propylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can participate in hydrolysis reactions, releasing its constituent alcohol and acid. These reactions can influence various biochemical pathways and processes, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Propyl 2-propylhexanoate can be compared with other esters such as:
- Methyl octanoate
- Ethyl heptanoate
- Butyl pentanoate
These compounds share similar chemical structures and properties but differ in their specific alcohol and acid components. The uniqueness of this compound lies in its specific combination of propanol and 2-propylhexanoic acid, which imparts distinct physical and chemical properties .
Propiedades
Fórmula molecular |
C12H24O2 |
|---|---|
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
propyl 2-propylhexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h11H,4-10H2,1-3H3 |
Clave InChI |
NTCHIPBIKTVTRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)C(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


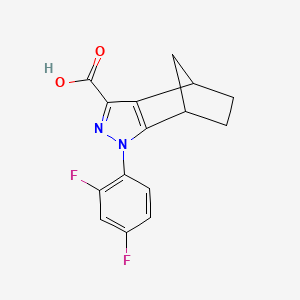


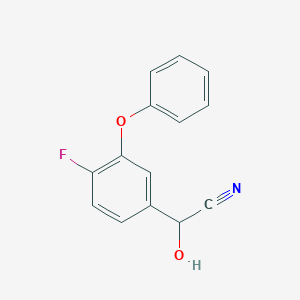
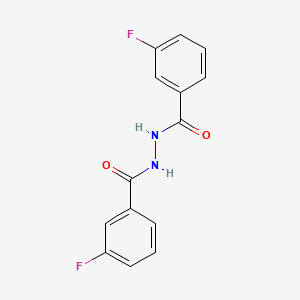





![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)
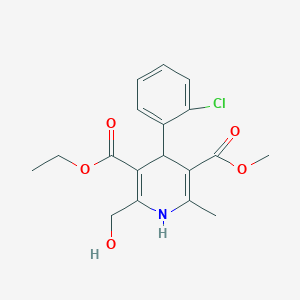
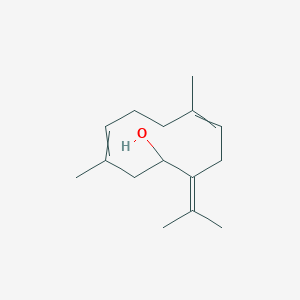
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
